Cas no 2138335-63-2 (2-Fluoro-4-{pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde)
![2-Fluoro-4-{pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde structure](https://ja.kuujia.com/scimg/cas/2138335-63-2x500.png)
2-Fluoro-4-{pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde 化学的及び物理的性質
名前と識別子
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- EN300-738394
- 2138335-63-2
- 2-fluoro-4-{pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde
- 2-Fluoro-4-{pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde
-
- インチ: 1S/C13H8FN3O/c14-12-6-9(2-3-10(12)8-18)11-7-16-17-5-1-4-15-13(11)17/h1-8H
- InChIKey: KEVWUWOBNCZZEG-UHFFFAOYSA-N
- SMILES: FC1=C(C=O)C=CC(=C1)C1C=NN2C=CC=NC2=1
計算された属性
- 精确分子量: 241.06514005g/mol
- 同位素质量: 241.06514005g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 315
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 47.3Ų
2-Fluoro-4-{pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-738394-1.0g |
2-fluoro-4-{pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde |
2138335-63-2 | 1g |
$0.0 | 2023-06-07 |
2-Fluoro-4-{pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde 関連文献
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2-Fluoro-4-{pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehydeに関する追加情報
Professional Introduction to 2-Fluoro-4-{pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde (CAS No. 2138335-63-2)
2-Fluoro-4-{pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde, with the CAS number 2138335-63-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzaldehyde derivatives class, characterized by its unique structural features that include a fluoro substituent and a pyrazolo[1,5-a]pyrimidine moiety. The combination of these structural elements imparts distinct chemical properties and biological activities, making it a valuable scaffold for the development of novel therapeutic agents.
The< strong>fluoro group at the 2-position of the benzaldehyde ring is a well-documented pharmacophore that enhances metabolic stability, bioavailability, and binding affinity in drug molecules. This modification is particularly relevant in the design of small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways. The< strong>pyrazolo[1,5-a]pyrimidine core is another key structural component that has been extensively studied for its potential in medicinal chemistry. This heterocyclic system is known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
In recent years, there has been a surge in research focusing on the development of new therapeutic strategies targeting complex diseases such as cancer and inflammation. The< strong>2-Fluoro-4-{pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde compound has emerged as a promising candidate in this context due to its ability to modulate key cellular processes. Studies have demonstrated its potential as an inhibitor of enzymes such as kinases and phosphodiesterases, which are often overexpressed in cancer cells. Additionally, its interaction with specific receptors has been explored for its therapeutic implications in neurological disorders.
The< strong>CAS number 2138335-63-2 provides a unique identifier for this compound, ensuring accurate tracking and documentation in scientific literature and industrial applications. The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex framework of< strong>2-Fluoro-4-{pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde.
The pharmacological profile of< strong>2-Fluoro-4-{pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde has been extensively evaluated through in vitro and in vivo studies. These investigations have revealed its potential as a lead compound for further drug development. Notably, preclinical studies have shown promising results in models of cancer and inflammation, indicating its therapeutic efficacy. The compound's ability to interact with biological targets at the molecular level makes it an attractive candidate for structure-based drug design.
The< strong>fluoro substituent plays a crucial role in enhancing the pharmacokinetic properties of< strong>2-Fluoro-4-{pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde. Fluorine atoms are known to influence drug metabolism by affecting electron density and lipophilicity. This modulation can lead to improved drug solubility, reduced clearance rates, and prolonged half-life, all of which are critical factors for therapeutic success. Furthermore, the< strong>pyrazolo[1,5-a]pyrimidine moiety contributes to the compound's binding affinity by forming hydrogen bonds and hydrophobic interactions with biological targets.
The development of novel pharmaceutical agents relies heavily on innovative synthetic strategies and computational methods. The< strong>CAS number 2138335-63-2 serves as a reference point for researchers investigating< strong>2-Fluoro-4-{pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde, facilitating collaboration and knowledge sharing across academic institutions and pharmaceutical companies. High-throughput screening techniques have been employed to identify derivatives with enhanced biological activity or improved pharmacokinetic profiles.
In conclusion,< strong>2-Fluoro-4-{pyrazolo[1,5-a]pyrimidin-3-yl}benzaldehyde (CAS No. 2138335-63-2) represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activities. The combination of a fluoro group and a pyrazolo[1,5-a]pyrimidine core provides a versatile scaffold for drug development against various diseases. Ongoing research efforts continue to explore its potential applications, paving the way for new therapeutic interventions.
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